molecular formula C10H9NOS B2536734 2-(3-Methoxyphenyl)-1,3-thiazole CAS No. 35582-12-8

2-(3-Methoxyphenyl)-1,3-thiazole

Cat. No.: B2536734
CAS No.: 35582-12-8
M. Wt: 191.25
InChI Key: ZBFVVNZCRMFPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a 3-methoxyphenyl group.

Thiazoles are renowned for their pharmacological versatility, with applications ranging from anticancer agents to antimicrobial drugs . The methoxy group at the phenyl ring’s 3-position likely influences electronic properties (e.g., electron-donating effects) and steric interactions, which may modulate biological activity and binding affinity. Synthesis of such compounds typically involves cyclization reactions or coupling of pre-functionalized aryl halides with thiazole precursors, as seen in analogous syntheses of 2-(halophenyl)-1,3-thiazoles and acetamide-functionalized thiazoles .

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFVVNZCRMFPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzaldehyde with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole ring.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of thiazole derivatives, including 2-(3-Methoxyphenyl)-1,3-thiazole. Research indicates that thiazoles can exhibit potent antiproliferative effects against various cancer cell lines:

  • Breast Cancer : A study demonstrated that thiazole derivatives showed significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds inducing cell cycle arrest and apoptosis .
  • Tubulin Inhibition : Another investigation reported that certain thiazole derivatives acted as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Antimicrobial Properties

Thiazole compounds have also been evaluated for their antimicrobial activity. For instance:

  • In Vitro Studies : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results. Some compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ofloxacin and ketoconazole .
  • Fungal Activity : Thiazoles have demonstrated antifungal properties against strains such as Aspergillus niger, further supporting their potential as broad-spectrum antimicrobial agents .

Anti-inflammatory Effects

Thiazole derivatives are being explored for their anti-inflammatory properties. New thiazole carboxamide derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial targets in the treatment of inflammatory diseases. One compound exhibited an IC50 value indicating strong selectivity towards COX-1, suggesting potential for developing anti-inflammatory therapies .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with thioketones or thioamides under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Anticancer Activity

A specific derivative of this compound was synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability compared to controls, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of newly synthesized thiazoles against resistant strains of Staphylococcus aureus. The results revealed that certain derivatives displayed superior activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents.

Data Tables

Application AreaActivity TypeReference
AnticancerInhibition of MCF-7 Cell Growth
AntimicrobialActivity Against MRSA
Anti-inflammatoryCOX Inhibition

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Compound Name Substituent (Position) Key Features Reference
2-(3-Methoxyphenyl)-1,3-thiazole 3-Methoxyphenyl (C2) Hypothesized enhanced solubility due to methoxy group; potential CNS activity inferred from analogs
2-(4-Methoxyphenyl)-1,3-thiazol-5-yl acetamide (9e) 4-Methoxyphenyl (C2), acetamide (C5) Improved crystallinity and binding affinity in docking studies; synthesized via CuAAC click chemistry
2-(2-Halophenyl)-1,3-thiazoles (53–56) 2-Halophenyl (F, Cl, Br, I; C2) Intramolecular S···X non-covalent interactions; confirmed via X-ray crystallography
2-(2-Hydrazinyl)-1,3-thiazoles Hydrazinyl (C2) Antitumor activity via G1 cell cycle arrest and mitochondrial depolarization
Thiazole-1,3,4-oxadiazole hybrids Oxadiazole-thiazole conjugates Dual heterocyclic pharmacophores; histone acetylase inhibition for anticancer activity

Key Observations :

  • Substituent Position : The 3-methoxy group in the target compound may confer distinct electronic effects compared to 4-methoxy (e.g., 9e ), altering dipole moments and receptor interactions.
  • Functional Groups : Acetamide derivatives (e.g., 9e) exhibit enhanced hydrogen-bonding capacity, whereas halophenyl analogs (e.g., 53–56 ) leverage halogen bonding for stability.
  • Hybrid Systems: Thiazole-oxadiazole hybrids demonstrate synergistic effects from multiple heterocycles, contrasting with the simplicity of monosubstituted thiazoles.

Pharmacological and Chemical Activity

Key Insights :

  • Methoxy Substitution : Methoxy groups generally improve pharmacokinetic properties (e.g., solubility, metabolic stability) compared to halogens or alkyl chains .
  • Activity Mechanisms : Hydrazinyl derivatives target epigenetic regulators (e.g., histone acetylases), while halophenyl thiazoles rely on halogen bonding for target engagement.
  • Synthetic Complexity : Functionalization at the thiazole’s 5-position (e.g., acetamide in 9e ) requires multi-step syntheses, whereas direct aryl substitution (e.g., 2-halophenyl ) is more straightforward.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Methoxyphenyl)-1,3-thiazole, and how are the products characterized?

  • Methodological Answer: A common approach involves coupling reactions between appropriately substituted precursors. For example, 2-(4-methoxyphenyl)-1,3-thiazole derivatives have been synthesized via cyclization of thioureas with α-haloketones under reflux in ethanol or acetonitrile . Characterization typically employs:
  • IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
  • ¹H/¹³C NMR to verify methoxyphenyl substituents (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy at δ ~3.8 ppm).
  • Elemental analysis to validate purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
    Table 1: Example Reaction Conditions and Yields
PrecursorSolventCatalystYield (%)Reference
Thiourea + α-bromoketoneEthanolNone65–78
Thioamide + Halogenated arylAcetonitrileK₂CO₃72–85

Q. How is the purity and structural integrity of this compound confirmed experimentally?

  • Methodological Answer:
  • Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .
  • Melting point analysis ensures consistency with literature values (e.g., 120–125°C for similar thiazoles) .
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.0542 for C₁₀H₉NO₂S) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what discrepancies arise between theory and experiment?

  • Methodological Answer:
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Exact exchange terms improve accuracy for aromatic systems .
  • Discrepancies often arise in bond lengths (e.g., C-S thiazole ring: theoretical 1.72 Å vs. experimental 1.69 Å from crystallography) and charge distribution due to solvent effects .

Q. What strategies resolve contradictions in spectroscopic data during characterization of novel thiazole derivatives?

  • Methodological Answer:
  • Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography provides definitive bond angles and torsional conformations (e.g., dihedral angle between thiazole and methoxyphenyl: 15–25°) .
  • Dynamic NMR at variable temperatures clarifies fluxional behavior in substituent dynamics .

Q. How are structure-activity relationships (SARs) established for this compound derivatives in antimicrobial studies?

  • Methodological Answer:
  • Bioisosteric replacement : Substitute methoxy with halogens (e.g., F, Cl) to assess electronic effects on microbial target binding .
  • Docking studies (e.g., AutoDock Vina) model interactions with enzyme active sites (e.g., cytochrome P450).
  • Minimum inhibitory concentration (MIC) assays correlate substituent lipophilicity (logP) with activity against S. aureus (e.g., MIC = 4–32 µg/mL) .

Q. What methodologies optimize regioselectivity in thiazole functionalization reactions?

  • Methodological Answer:
  • Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to control electrophilic substitution at C5 .
  • Microwave-assisted synthesis reduces side reactions (e.g., 80°C, 30 min vs. 6 hr conventional heating) .
  • Protecting groups (e.g., Boc for amines) prevent undesired coupling at reactive sites .

Q. How do solvent and catalyst choices impact the synthesis of this compound derivatives?

  • Methodological Answer:
  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in SNAr reactions .
  • Heterogeneous catalysts (e.g., bleaching earth clay) improve yields in esterification (e.g., 85% vs. 60% uncatalyzed) .
  • Solvent-free conditions under ball milling reduce waste but require precise stoichiometry .

Q. What in silico approaches predict the pharmacokinetic properties of this compound analogs?

  • Methodological Answer:
  • ADMET prediction : SwissADME or ADMETlab estimate bioavailability (%F = 60–80), blood-brain barrier penetration (logBB < 0.3), and CYP450 inhibition .
  • Molecular dynamics simulations model plasma protein binding (e.g., >90% binding to albumin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.